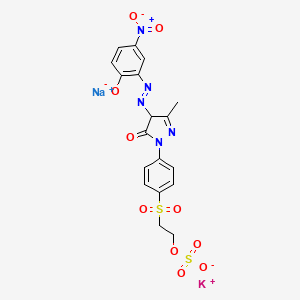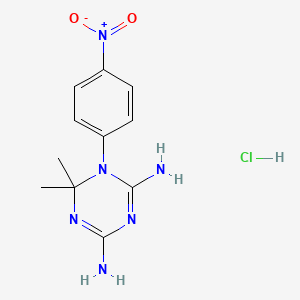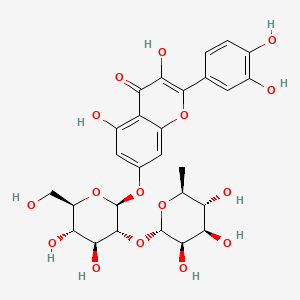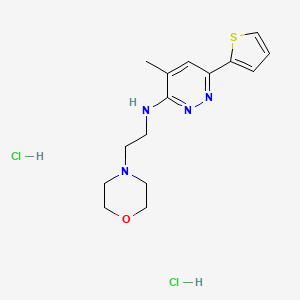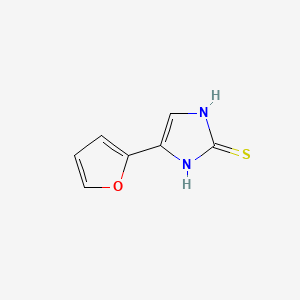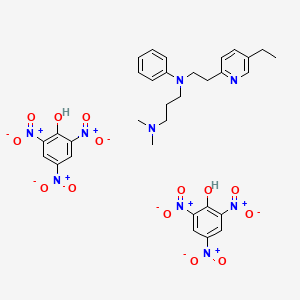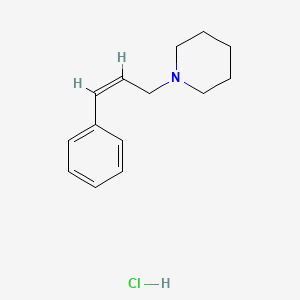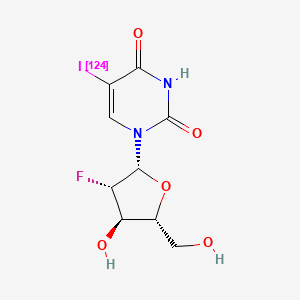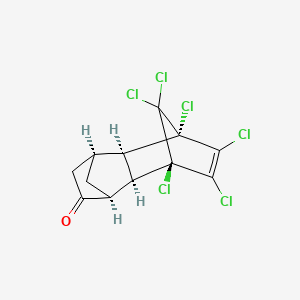
Endrin delta ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Endrin delta ketone, also known as delta-ketoendrin, is a chemical compound with the molecular formula C₁₂H₈Cl₆O. It is a derivative of endrin, an organochlorine insecticide that was widely used in agriculture. This compound is formed when endrin undergoes isomerization, particularly under high temperatures .
准备方法
Endrin delta ketone is primarily produced through the isomerization of endrin. This process typically occurs when endrin is exposed to temperatures above 200°C . The reaction does not require a catalyst, although the presence of active surfaces can accelerate the process.
化学反应分析
Endrin delta ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated products.
Reduction: Reduction reactions can convert this compound back to endrin or other related compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically other chlorinated organic compounds .
科学研究应用
Endrin delta ketone has several applications in scientific research:
作用机制
Endrin delta ketone exerts its effects primarily through antagonism of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This action blocks the GABA-induced uptake of chloride ions, leading to hyperexcitability of the central nervous system . The compound’s neurotoxic effects can result in convulsions, seizures, and even death in severe cases .
相似化合物的比较
Endrin delta ketone is similar to other organochlorine compounds such as:
Endrin: The parent compound from which this compound is derived.
Endrin aldehyde: Another degradation product of endrin.
What sets this compound apart is its specific formation through the isomerization of endrin and its unique neurotoxic mechanism of action .
属性
CAS 编号 |
18907-15-8 |
|---|---|
分子式 |
C12H8Cl6O |
分子量 |
380.9 g/mol |
IUPAC 名称 |
(1R,2S,3S,6S,7R,8S)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)7-4-1-3(2-5(4)19)6(7)10(8,15)12(11,17)18/h3-4,6-7H,1-2H2/t3-,4+,6+,7-,10-,11+/m0/s1 |
InChI 键 |
WGDFXKOCGPJSKU-VLEJLOKKSA-N |
手性 SMILES |
C1[C@H]2CC(=O)[C@@H]1[C@H]3[C@@H]2[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1C2CC(=O)C1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


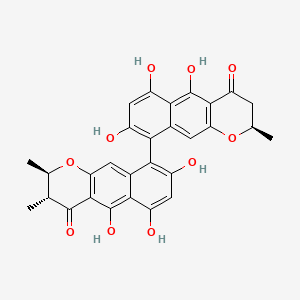
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)


